Product packaging for emamectin B1a(Cat. No.:CAS No. 137335-79-6)

emamectin B1a

Cat. No.: B3419159
CAS No.: 137335-79-6
M. Wt: 886.1 g/mol
InChI Key: CXEGAUYXQAKHKJ-NSBHKLITSA-N
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Description

Historical Context of Avermectin (B7782182) Discovery and Derivation

The story of avermectins begins with a collaboration between the Kitasato Institute in Japan and Merck & Co. in the United States. researchgate.netnih.gov In 1974, microbiologist Satoshi Ōmura isolated a novel strain of the soil actinomycete, Streptomyces avermitilis, from a soil sample near a golf course in Japan. wikipedia.orgglobalstarco.com This bacterium was sent to Merck, where William Campbell and his team discovered in 1975 that fermentation broths from this organism exhibited potent anthelmintic activity against Nematospiroides dubius in mice. wikipedia.orgresearchgate.netnih.gov

This discovery led to the isolation of a family of eight closely related natural products named avermectins. wikipedia.orgresearchgate.net These were categorized into four major components (A1a, A2a, B1a, B2a) and four minor components (A1b, A2b, B1b, B2b). researchgate.net The avermectin B1 mixture, consisting of avermectin B1a and B1b, was identified as particularly potent and was developed into the commercial product abamectin (B1664291). wikipedia.org The pioneering work of Ōmura and Campbell on avermectin was recognized with the 2015 Nobel Prize in Physiology or Medicine. wikipedia.org Further research focused on chemically modifying these natural products to enhance their properties, leading to the creation of derivatives like ivermectin and emamectin (B195283). acs.org

Evolution of Emamectin B1a within Macrocyclic Lactones

This compound emerged from a concerted effort to improve the insecticidal activity of the parent compound, abamectin (a mixture of avermectin B1a and B1b). wikipedia.org While abamectin was effective against many pests, it showed limited activity against certain lepidopteran insects. asm.org Researchers at Merck synthesized a series of avermectin derivatives, leading to the discovery of 4″-epi-methylamino-4″-deoxyavermectin B1. researchgate.netbioaustralis.com

This new compound, emamectin, is prepared from abamectin through a multi-step chemical synthesis that involves the replacement of a group at the 4″-position. wikipedia.orgherts.ac.uk Specifically, emamectin is the 4″-deoxy-4″-methylamino derivative of abamectin. wikipedia.org The introduction of the epi-methyl amino group at this position dramatically increased its potency against a wide spectrum of lepidopteran pests, in some cases by over 1,500-fold compared to abamectin. researchgate.netbioaustralis.com this compound, like its precursor avermectin B1a, has a sec-butyl group at the C-25 side-chain. wikipedia.org It is typically formulated as a benzoate (B1203000) salt to improve its stability and handling characteristics. asm.orgfao.org

The development of emamectin represents a significant advancement within the macrocyclic lactone class, a group that also includes the milbemycins, which share a similar 16-membered macrolide structure but lack the disaccharide substituent at the C13 position. acs.org

Significance of this compound as a Research Compound

This compound is a compound of major interest in research due to its high and specific biological activity. Its primary significance lies in its potent insecticidal properties, which are far greater than those of its natural precursor, abamectin, especially against key lepidopteran pests. researchgate.net This enhanced potency makes it a valuable subject for studies in agricultural science and pest management. researchgate.net

The compound's mechanism of action is a key focus of neurobiological research. Like other avermectins, this compound acts on the nervous system of invertebrates. wikipedia.org It functions as a chloride channel activator by binding to glutamate-gated chloride channels (GluCls) and gamma-aminobutyric acid (GABA) receptors. wikipedia.orgnih.gov This action increases the permeability of nerve and muscle cell membranes to chloride ions, leading to hyperpolarization, which disrupts nerve signals, causing paralysis and eventual death of the target pest. wikipedia.orgacademicjournals.org The selective toxicity of this compound towards invertebrates is attributed to the fact that mammals lack the glutamate-gated chloride channels that it primarily targets. nih.gov This specific mode of action makes it a crucial tool for investigating invertebrate neurophysiology and for designing new pest control agents. nih.gov

Scope and Research Paradigms for this compound Studies

Research involving this compound is multifaceted, spanning several scientific disciplines. Key research paradigms include:

Efficacy and Spectrum Studies: A significant body of research focuses on determining the efficacy of this compound and its formulations against a wide range of agricultural and aquacultural pests. asm.orgnih.gov These studies often involve laboratory bioassays and field trials to establish its potency and spectrum of activity. researchgate.net

Toxicological Research: Investigations are conducted to understand the compound's effects on both target and non-target organisms. nih.gov This includes studies on its potential impacts on beneficial insects, aquatic life, and other wildlife, which are essential for environmental risk assessment. nih.gov

Molecular and Mechanistic Studies: At the molecular level, research aims to elucidate the precise interactions between this compound and its target receptors, the glutamate-gated chloride channels. wikipedia.orgnih.gov These studies help in understanding the basis of its high potency and selectivity, and also investigate mechanisms of resistance in pest populations. nih.gov

Metabolism and Environmental Fate: Researchers study how this compound is metabolized in plants, animals, and the environment. fao.org This includes investigating its degradation pathways and persistence in soil and water to evaluate its environmental footprint. nih.gov

Data Tables

Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₄₉H₇₅NO₁₃ scbt.com
Molar Mass 886.133 g·mol⁻¹ wikipedia.org
Appearance White or faintly yellow powder (as benzoate salt) wikipedia.org
Melting Point 141 to 146 °C (as benzoate salt) wikipedia.org
Solubility Poor water solubility; Soluble in ethanol (B145695), methanol (B129727), DMF, DMSO bioaustralis.com
CAS Number 121124-29-6 nih.gov

Key Avermectin Compounds and Derivatives

Compound NameOrigin/TypeKey FeaturePrimary Use
Avermectin B1a Natural ProductMajor component of AbamectinInsecticide, Acaricide, Nematicide
Abamectin Natural Product MixtureMixture of Avermectin B1a (>80%) and B1b (<20%)Insecticide, Acaricide, Nematicide
Ivermectin Semi-synthetic Derivative22,23-dihydro derivative of Avermectin B1Antiparasitic drug (veterinary and human)
This compound Semi-synthetic Derivative4″-epi-methylamino derivative of Avermectin B1aPotent insecticide (especially against Lepidoptera)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C49H75NO13 B3419159 emamectin B1a CAS No. 137335-79-6

Properties

IUPAC Name

(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-4-methoxy-5-[(2S,4S,5S,6S)-4-methoxy-6-methyl-5-(methylamino)oxan-2-yl]oxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H75NO13/c1-12-26(2)44-29(5)18-19-48(63-44)24-35-21-34(62-48)17-16-28(4)43(27(3)14-13-15-33-25-56-46-42(51)30(6)20-36(47(52)59-35)49(33,46)53)60-40-23-38(55-11)45(32(8)58-40)61-39-22-37(54-10)41(50-9)31(7)57-39/h13-16,18-20,26-27,29,31-32,34-46,50-51,53H,12,17,21-25H2,1-11H3/b14-13+,28-16+,33-15+/t26-,27-,29-,31-,32-,34+,35-,36-,37-,38-,39-,40-,41-,42+,43-,44+,45-,46+,48+,49+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEGAUYXQAKHKJ-NSBHKLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC)OC)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)NC)OC)OC)\C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H75NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301045898
Record name Emmamectin isomer
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301045898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

886.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

log Kow: 5.9 at pH 9; water solubility: 0.1 mg/L at pH 9, In water, 0.024 g/L at 25 °C (pH 7) /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.20 at 23 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

3.8X10-8 mm Hg at 21 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White to off-white powder, Off-white crystalline powder

CAS No.

155569-91-8, 119791-41-2
Record name Avermectin B1, 4''-deoxy-4''-(methylamino)-, (4''R)-, benzoate (1:1)
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

141-146 °C /Emamectin benzoate/
Record name EMAMECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7577
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Origin, Synthesis, and Structural Modification Research

Biological Origin: Streptomyces avermitilis Fermentation Products

The foundational compounds from which emamectin (B195283) B1a is derived originate from the soil actinomycete Streptomyces avermitilis nih.govherts.ac.ukherts.ac.ukwikipedia.orgwikipedia.orgregulations.govcotton.orgresearchgate.netresearchgate.netcore.ac.uk. This microorganism produces a complex mixture of macrocyclic lactones known as avermectins wikipedia.org. Among these, avermectin (B7782182) B1, commonly referred to as abamectin (B1664291), is a primary fermentation product. Abamectin itself is a mixture of two major homologues: avermectin B1a and avermectin B1b, typically in ratios of approximately 80-90% B1a and 10-20% B1b wikipedia.orgwikipedia.orgcotton.orgresearchgate.netcore.ac.uk. These naturally occurring avermectins exhibit broad-spectrum anthelmintic and insecticidal properties wikipedia.org.

Semi-Synthetic Derivation Pathways from Abamectin

Synthetic Routes to Emamectin B1a

The commercial production of this compound typically involves a multi-step chemical synthesis that begins with avermectin B1a as the starting material herts.ac.ukgoogle.com. One common synthetic strategy involves a sequence of four key reaction processes: oxidation, ammoniation, reduction, and salification google.com. Alternatively, synthesis routes may include initial protection of specific hydroxyl groups, followed by oxidation of the 4'-position hydroxyl, amination reduction, and subsequent deprotection steps to yield the final emamectin benzoate (B1203000) product google.com. These synthetic pathways are designed to be efficient, aiming to simplify process steps, reduce production costs, and achieve high purity and yield of the target compound google.com.

Chemical Modifications and Structure-Activity Relationships

The introduction of the methylamino group at the 4''-position is a critical modification that dramatically increases emamectin's insecticidal potency, making it approximately 1,500-fold more potent against certain lepidopterous pests compared to abamectin cotton.orgresearchgate.netcotton.orgbioaustralis.com. Research efforts have focused on exploring various chemical modifications to avermectin B1a to achieve higher potency and broader activity spectra rsc.org. Structure-activity relationship (SAR) studies have indicated that modifications such as the incorporation of oxime ester groups can lead to improved larvicidal activity researchgate.net. Furthermore, quantitative structure-activity relationship (QSAR) analyses suggest that molecular characteristics like shape, the size of substituents, branching patterns, and the presence of double bonds play significant roles in determining the insecticidal activity of avermectin analogues researchgate.net. These studies provide crucial insights for the rational design of new, more effective avermectin-based insecticides.

Analysis of this compound and B1b Homologs

Emamectin, as utilized commercially (often as the benzoate salt), is predominantly a mixture of two closely related homologues: this compound and emamectin B1b wikipedia.orgregulations.govcotton.orgresearchgate.netnih.govwur.nl. These homologues differ subtly in their chemical structure, specifically at the C-25 position of the side chain. This compound features a sec-butyl group, whereas emamectin B1b possesses an isopropyl group wikipedia.orgcotton.orgnih.gov. In the typical commercial mixture, this compound constitutes the major component, usually around 90%, with emamectin B1b making up the remaining 10% wikipedia.orgregulations.govcotton.orgnih.gov. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for the purification and quantification of these individual homologues, with Liquid Chromatography-Mass Spectrometry (LC-MS) being a common method for their precise determination herts.ac.ukwur.nl. Studies have shown that both B1a and B1b homologues exhibit similar toxicological profiles in certain bioassays nih.gov.

FeatureThis compoundEmamectin B1b
Structure Derivative of avermectin B1aDerivative of avermectin B1b
C-25 Side Chain sec-butyl groupisopropyl group
Typical Ratio ~90% of emamectin mixture~10% of emamectin mixture
Activity Equally toxic to B1b in some studies nih.govEqually toxic to B1a in some studies nih.gov

Research on Novel Emamectin Derivatives and Analogues

Ongoing research continues to explore the potential of the avermectin scaffold for developing novel pest control agents. This includes the synthesis and evaluation of new emamectin derivatives and analogues designed to possess enhanced potency, broader spectrum of activity, or improved environmental profiles researchgate.netrsc.orgresearchgate.net. Efforts have been directed towards modifying not only avermectin B1a but also other avermectin structures, such as avermectin B2a, to identify compounds with superior biological activity rsc.org. Methodologies such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are instrumental in understanding the relationship between chemical structure and biological efficacy, guiding the design of next-generation avermectin-based insecticides researchgate.net. Furthermore, advancements in metabolic engineering and combinatorial biosynthesis are being investigated as strategies to produce designed avermectin analogues in larger quantities and with greater efficiency researchgate.net.

Molecular Mechanisms of Action in Target Organisms

Interaction with Neurotransmitter Receptors

Emamectin (B195283) B1a primarily targets two classes of ligand-gated ion channels: Gamma-Aminobutyric Acid (GABA) receptors and Glutamate-Gated Chloride Channels (GluCls). These interactions are central to its neurotoxic effects.

A key target for emamectin B1a is the glutamate-gated chloride channel (GluCl), which is specific to invertebrates mcgill.cagoogle.comekb.egwikipedia.org. This compound acts as a potent agonist and allosteric modulator of these channels irac-online.orgekb.egwikipedia.orgresearchgate.netbiochemjournal.comfederalregister.govekb.egresearchgate.netfrontiersin.orgnih.govscispace.com. Activation of GluCls by this compound results in a significant influx of chloride ions into the neurons, thereby disrupting nerve signal transmission within arthropods regulations.govirac-online.orgmcgill.cawikipedia.orgfederalregister.gov. Avermectins, including emamectin, are known to activate GluCls by irreversibly opening them ekb.eg. This action is critical for the compound's insecticidal activity, as GluCls are essential for inhibitory neurotransmission in invertebrates ekb.egwikipedia.org.

Ion Channel Permeability Alterations

The modulation of GABA and GluCl receptors by this compound directly impacts cellular ion permeability, leading to significant physiological consequences.

The primary cellular effect of this compound is a substantial increase in chloride ion permeability across neuronal and muscle cell membranes regulations.govirac-online.orgmcgill.cawikipedia.orgfederalregister.gov. This enhanced chloride influx causes hyperpolarization of the cell membrane mcgill.cafederalregister.gov. Hyperpolarization shifts the membrane potential away from the threshold required for action potential generation, effectively inhibiting nerve signal transmission regulations.govirac-online.orgmcgill.ca. The high-affinity binding site for this compound is associated with the GABA-benzodiazepine receptor-chloride ion channel complex regulations.gov. Avermectin (B7782182) B1a, for instance, has been shown to reduce muscle membrane resistance by opening membrane chloride channels mcgill.ca.

The sustained increase in chloride ion conductance and the resulting hyperpolarization directly impair neuromuscular function regulations.govmcgill.ca. This disruption in nerve signal transmission leads to a blockade at the neuromuscular junctions. In target insects, this cascade of events results in the cessation of feeding, followed by irreversible paralysis and eventual death irac-online.orgcotton.orgekb.eg. Emamectin benzoate (B1203000) prevents muscle contraction, halts insect feeding, and ultimately leads to mortality.

Comparative Analysis of Target Site Affinities

This compound demonstrates significantly higher potency against lepidopterous pests compared to its precursor, abamectin (B1664291) researchgate.netfederalregister.govresearchgate.net. For example, it is approximately 1,500-fold more potent against certain armyworm species than abamectin researchgate.netresearchgate.net. Furthermore, emamectin benzoate exhibits 18- to 80,400-fold greater potency against pests such as Plutella xylostella, Trichoplusia ni, and Spodoptera exigua when compared to other insecticides like fipronil, chlorfenapyr, and tebufenozide (B1682728) researchgate.netresearchgate.net.

These enhanced potencies are attributed to its high affinity for invertebrate GluCls and GABA receptors nih.govregulations.govnih.gov. This compound binds to GABA(A) receptors with a dissociation constant (Ki) of 17.6 nM in rat brain membranes nih.gov. While it interacts with GABA receptors, its most potent action is primarily directed towards the invertebrate-specific GluCls mcgill.cagoogle.comekb.egwikipedia.org. Mammalian species exhibit reduced sensitivity to this compound due to differences in receptor subtypes, lower affinity of avermectins for mammalian channels, and the impermeability of the blood-brain barrier mcgill.caresearchgate.net. Insect resistance to avermectins can arise from alterations in their target sites, such as mutations or overexpression of GluCl genes nih.gov.

Comparative Potency of this compound Against Key Lepidopteran Pests

Insect Species (Examples)Potency Relative to AbamectinSource
Armyworm species~1,500-fold more potent researchgate.netresearchgate.net
Plutella xylostella18- to 80,400-fold more potent researchgate.netresearchgate.net
Trichoplusia ni18- to 80,400-fold more potent researchgate.netresearchgate.net
Spodoptera exigua18- to 80,400-fold more potent researchgate.netresearchgate.net
Heliothis virescens18- to 80,400-fold more potent researchgate.netresearchgate.net

Compound Names Mentioned:

this compound

Avermectin

Abamectin

Gamma-Aminobutyric Acid (GABA)

Glutamate-Gated Chloride Channels (GluCls)

GABA receptors

GABA(A) receptors

GABA-benzodiazepine receptor-chloride ion channel complex

Glycine receptors

Fipronil

Chlorfenapyr

Tebufenozide

Metabolism and Environmental Transformation Pathways

Biotransformation in Biological Systems (Non-Mammalian)

In non-mammalian organisms, particularly target insect pests and other exposed fauna, emamectin (B195283) B1a is subject to metabolic processes that alter its chemical structure, generally leading to detoxification and facilitating its excretion.

The biotransformation of emamectin B1a in non-mammalian species can result in several metabolic products. One of the primary metabolic pathways is N-demethylation , which involves the removal of a methyl group from the 4"-methylamino moiety of the molecule. This process leads to the formation of the N-desmethyl metabolite.

In studies with laying hens, novel metabolites have been identified, including the 24-hydroxymethyl derivative of the parent compound (24-hydroxymethyl-4"-deoxy-4"-epimethylaminoavermectin B1a) and the N-demethylated derivative of this hydroxylated metabolite (24-hydroxymethyl-4"-deoxy-4"-epiaminoavermectin B1a). Furthermore, a significant portion of the residues in tissues and eggs were identified as fatty acid conjugates of these two metabolites. This extensive fatty acid conjugation represents a significant biotransformation pathway in avian species.

It is important to note that the biotransformation of this compound can differ substantially between avian and mammalian systems.

Table 1: Identified Metabolites of this compound in Non-Mammalian Systems
Metabolite NameParent CompoundTransformation PathwayOrganism
N-desmethylthis compoundThis compoundN-demethylationGeneral
24-hydroxymethyl-MAB1aThis compoundHydroxylationChicken
24-hydroxymethyl-AB1aThis compoundN-demethylation & HydroxylationChicken
Fatty acid conjugates24-hydroxymethyl-MAB1a / 24-hydroxymethyl-AB1aConjugationChicken

The metabolism of this compound in target organisms, such as insects, is primarily mediated by detoxification enzymes. These enzymatic systems are crucial for the development of insecticide resistance. The main enzyme families implicated in the metabolism of this compound include:

Cytochrome P450 monooxygenases (P450s): These enzymes are a major component of metabolic resistance to a wide range of insecticides. mdpi.com P450s catalyze oxidative reactions, which can lead to the detoxification of xenobiotics. In the case of emamectin benzoate (B1203000), studies have shown that the expression of certain P450 genes, such as CYP9A75 and CYP341B15v2 in the fall armyworm (Spodoptera frugiperda), is significantly increased upon exposure, and silencing these genes increases the insect's susceptibility to the insecticide. nih.gov This indicates a direct role of these specific P450s in the detoxification of emamectin. nih.gov

Glutathione (B108866) S-transferases (GSTs): GSTs are another critical family of detoxification enzymes that catalyze the conjugation of reduced glutathione to xenobiotics, making them more water-soluble and easier to excrete. nih.govresearchgate.net Elevated GST activity has been associated with resistance to various insecticides. mdpi.com In Spodoptera frugiperda, enhanced GST activity is linked to the degradation of insecticides, suggesting a role in emamectin benzoate detoxification. mdpi.com

Esterases (Ests): These enzymes hydrolyze ester bonds present in many insecticides. While the specific role of esterases in the metabolism of this compound is part of the broader detoxification system in insects, they are a known mechanism of insecticide resistance. nih.gov

UDP-glucosyltransferases (UGTs): These enzymes are involved in phase II metabolism, conjugating glucuronic acid to xenobiotics to increase their water solubility and facilitate excretion.

ATP-binding cassette (ABC) transporters: While not metabolic enzymes in the traditional sense, ABC transporters play a crucial role in the detoxification process by actively transporting insecticides and their metabolites out of cells, thereby reducing their intracellular concentration and toxicity.

Environmental Degradation Dynamics

The fate of this compound in the environment is governed by several abiotic and biotic processes that lead to its degradation. These processes are influenced by environmental factors such as sunlight, pH, and microbial activity.

This compound is susceptible to degradation by ultraviolet (UV) light, a process known as photodegradation. This is a significant pathway for its dissipation from plant surfaces and other exposed environments. The rate of photodegradation is influenced by the intensity of UV radiation and the initial concentration of the compound. nih.gov

Studies have shown that the half-life of this compound can be very short when exposed to UV light. For instance, at a concentration of 1 mg per liter, the half-life was found to be less than 3 hours. nih.gov The degradation rate increases with longer exposure but can decrease with higher initial concentrations of the compound. nih.gov

Several photodegradation products of this compound have been identified in aqueous solutions exposed to light, including:

The 8,9-Z-isomer of MAB1a.

8a-hydroxy-MAB1a .

8a-oxo-MAB1a .

MAB1a-10,11-14,15-diepoxide .

The formation of these products, along with other polar residues, increases with exposure time.

Table 2: Photodegradation Half-life of this compound in Aqueous Solutions
ConditionConcentrationHalf-lifeReference
Buffer (pH 7) under natural sunlight1 ppm22 days nih.gov
Natural pond water under natural sunlight1 ppm7 days nih.gov
Sensitized buffer (1% acetone) under natural sunlight1 ppm1 day nih.gov
Buffer (pH 7) with 1% acetonitrile (B52724) under xenon lamp10-12 ppm64.5 days nih.gov
Buffer (pH 7) with 1% ethanol (B145695) under xenon lamp10-12 ppm8.5 days nih.gov
Buffer (pH 7) with 1% acetone (B3395972) under xenon lamp10-12 ppm0.5 days nih.gov
Solution under Xe lampNot specified1.73 hours mdpi.com

The stability of this compound in aqueous environments is highly dependent on the pH of the solution. Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule.

This compound is stable to hydrolysis under acidic and neutral conditions (pH 5.0 and 7.0), with a half-life estimated to be over a year at 25°C. mdpi.com However, it is susceptible to hydrolysis under alkaline conditions (pH 9.0), with a reported half-life of 45.3 days. mdpi.com This rate of hydrolysis is further accelerated at higher temperatures. mdpi.com Another study reported a hydrolysis half-life of 19.5 weeks at pH 9, while confirming its stability at pH levels of 5.2, 6.2, 7.2, and 8.2. mdpi.com

Table 3: Hydrolytic Stability of this compound
pHTemperature (°C)Half-lifeReference
5.025> 1 year mdpi.com
7.025> 1 year mdpi.com
9.02545.3 days mdpi.com
5.2, 6.2, 7.2, 8.2Not SpecifiedStable mdpi.com
9.0Not Specified19.5 weeks mdpi.com

Microbial degradation is a key process in the breakdown of this compound in soil and aquatic environments. This biodegradation is carried out by a diverse community of microorganisms, including bacteria and fungi, which can utilize the compound as a source of carbon and energy. researchgate.net

The rate of microbial degradation is influenced by soil type, organic matter content, temperature, and moisture. This compound is considered to be readily biodegradable in soil. mdpi.com Under aerobic conditions, the degradation is relatively rapid. For example, the half-life of emamectin benzoate in red soil, black soil, and paddy soil was found to be 16.3, 41.5, and 91.2 days, respectively. mdpi.com In a rice-growing environment, the half-life in soil was even shorter, ranging from 1.9 to 3.8 days. mdpi.com The degradation of the related compound abamectin (B1664291) in soil under aerobic conditions has a half-life of 2 to 8 weeks. mdpi.com

While specific degradation pathways in microorganisms are not fully elucidated for this compound, the general process of pesticide biodegradation involves enzymes such as oxidoreductases and hydrolases. mdpi.comresearchgate.net Several bacterial strains capable of degrading emamectin benzoate have been isolated from soil, including Achromobacter spanius and Diaphorobacter polyhydroxybutyrativorans. nih.gov Fungi such as Aspergillus niger and Trichoderma viride are also known to degrade other pesticides and may play a role in the breakdown of this compound.

Table 4: Aerobic Soil Degradation Half-life of Emamectin Benzoate
Soil TypeHalf-life (days)Reference
Red Soil16.3 mdpi.com
Black Soil41.5 mdpi.com
Paddy Soil91.2 mdpi.com
Rice Paddy Soil1.9 - 3.8 mdpi.com

Environmental Fate and Transport Research

Sorption and Mobility in Soil Matrices

Research into the sorption and mobility of this compound in various soil matrices indicates that the compound binds tightly to soil particles and has very low mobility. This behavior is largely influenced by the soil's organic carbon content and texture.

Studies using a batch equilibrium technique have demonstrated that 4''-deoxy-4''-(epi-methylamino)avermectin B1a (MAB1a) benzoate, the primary component of emamectin benzoate, is strongly sorbed to different soil types, including sandy loam, sand, clay loam, and silt loam. acs.org In these experiments, 99% or more of the compound was bound to the soil particles, with minimal desorption observed (less than 1.3%). acs.org

The high affinity of this compound for soil organic matter is quantified by its Freundlich distribution constant (Koc), which is extrapolated to 100% carbon content. The reported Koc values range from 2.5 × 10⁴ to 7.3 × 10⁵, categorizing this compound benzoate as an immobile chemical. acs.org These high Koc values suggest a strong tendency to remain in the soil layer where it is applied, with a low potential for leaching into groundwater. acs.org This was further corroborated in studies of rotational crops, where emamectin benzoate residues were not detected below the top 0-15 cm soil segment.

Table 1: Sorption Coefficients (Koc) of this compound Benzoate in Various Soil Types

Soil TypeFreundlich Distribution Constant (Koc)Mobility Classification
Sandy Loam2.5 × 10⁴ - 7.3 × 10⁵Immobile
Sand2.5 × 10⁴ - 7.3 × 10⁵Immobile
Clay Loam2.5 × 10⁴ - 7.3 × 10⁵Immobile
Silt Loam2.5 × 10⁴ - 7.3 × 10⁵Immobile

Partitioning and Persistence in Aquatic Sediments

In aquatic environments, this compound demonstrates a strong tendency to partition from the water column into the sediment, where it can persist for extended periods. This behavior is driven by its hydrophobic nature (log Kow = 5.0 at pH 7) and low water solubility, which promotes adsorption to particulate matter that eventually settles.

Once in the sediment, emamectin benzoate is notably persistent. Field and laboratory studies have shown that it can be detected in marine sediments for up to 1.5 years following its application in aquaculture settings. acs.org The half-life of emamectin benzoate in sediment is estimated to range from 100 to over 400 days, and under certain conditions, it can be significantly longer. acs.org

Several factors influence its persistence. A 318-day study investigating its degradation under various conditions found that temperature, sediment matrix (sand vs. mud), the presence of organic matter (like fish feed and feces), and the co-occurrence of other substances can all play a role. capes.gov.br For instance, at 4°C, no degradation was observed in sediments with high organic enrichment. capes.gov.br The presence of the antibiotic oxytetracycline (B609801) was found to dramatically increase the calculated half-life in mud matrices to values exceeding 6000 days. capes.gov.br In tropical aquatic environments, degradation follows first-order kinetics, with a reported half-life of 12.4 days in sediment under natural sunlight, indicating that photolysis can be a relevant degradation pathway. researchgate.net Degradation was also observed to be faster in light-textured sandy soil compared to heavier textures. researchgate.net

The primary degradation product identified in sediments is desmethyl emamectin benzoate (DES). capes.gov.br The transformation ratio of the parent compound to this metabolite has been documented to be between 0.16% and 4.4%. capes.gov.br Research indicates that there is no substantial conversion of emamectin benzoate into abamectin in marine sediments. acs.org

Table 2: Half-Life of Emamectin Benzoate in Aquatic Sediments Under Various Conditions

ConditionSediment TypeHalf-Life (Days)
General EstimateMarine Sediment100 - >400
High Organic Enrichment (4°C)Marine SedimentNo degradation observed
Co-presence of OxytetracyclineMud>6000
Tropical Climate (Sunlight)Pond Sediment12.4

Uptake and Translocation Studies in Plants

Studies on the uptake of this compound from soil by plants indicate that significant absorption and translocation are unlikely. This is consistent with its strong sorption to soil, which limits its bioavailability to plant roots.

In a rotational crop study, barley, carrots, and lettuce were planted in soil previously treated with radiolabeled 4''-deoxy-4''-epi-methylaminoavermectin B1a ([¹⁴C]MAB1a). acs.org The results showed that total radioactive residues in the edible portions of lettuce and carrots were below the limit of quantitation (<4 µg/kg). acs.org The highest residue levels were detected in barley straw, with concentrations of 16 µg/kg and 30 µg/kg in plots planted 30 and 141 days after treatment, respectively. acs.org However, analysis of the extractable residues from the straw found no emamectin or emamectin-like compounds. acs.org This suggests that the small amount of radioactivity taken up by the barley was incorporated into natural plant components rather than remaining as parent compound or related metabolites. acs.org Based on these findings, it was concluded that there is no indication that emamectin residues of concern would be present in rotational crops. regulations.gov

Following foliar application, this compound is the major residue found on plants. regulations.gov Metabolism studies on lettuce, cabbage, and sweet corn treated with [¹⁴C]this compound showed that the parent compound was the primary component of the residue. regulations.gov Several metabolites were identified, but each accounted for less than 5% of the total radioactive residue. regulations.gov

When applied via tree micro-injection, emamectin benzoate exhibits unique translocation behavior, moving into the leaves. nih.gov However, research on the fate of the compound in fallen leaves from treated trees indicates that the residues are extensively sorbed to leaf macromolecules. This binding appears to limit its bioavailability, as no emamectin benzoate was found in water containing these decomposing leaves, and earthworms ingesting the leaves took up very little of the compound. nih.gov

Table 3: Total Radioactive Residues in Rotational Crops Grown in Soil Treated with [¹⁴C]MAB1a

Crop (Matrix)Days After Treatment (DAT)Total Residue (µg/kg)
Lettuce (Edible)30, 120, 365<4 (LOQ)
Carrots (Edible)30, 120, 365<4 (LOQ)
Barley (Straw)3016
Barley (Straw)14130
Barley (Grain)309
Barley (Grain)1419
Barley (Straw & Grain)365< LOD

LOQ = Limit of Quantitation; LOD = Limit of Detection

Environmental Ecotoxicology and Ecological Impact Research Non Human

Effects on Non-Target Aquatic Organisms

Emamectin (B195283) benzoate (B1203000) is classified as highly toxic to aquatic organisms, particularly invertebrates apvma.gov.auregulations.gov. Its presence in aquatic environments can occur through spray drift or runoff regulations.gov.

Crustaceans are among the most sensitive aquatic organisms to emamectin B1a. Studies indicate significant toxicity to species like Daphnia magna (water flea) and mysid shrimp.

Acute Toxicity:

Daphnia magna exhibits high sensitivity, with reported 48-hour EC50 values ranging from 0.001 mg/L to 0.08 mg/L t3db.carayfull.netusda.gov. More specific values include 1.63 µg/L wfduk.org, 0.3 µg/l sepa.org.uk, 0.340 ppb epa.gov, and 1.0 µg a.i./L regulations.gov.

Mysid shrimp (Americamysis bahia) are also highly susceptible, with a reported 48-hour EC50 of 0.04 µg a.i./L regulations.gov.

Sub-Lethal Effects:

Chronic exposure can affect reproduction in sensitive species. For Daphnia magna, a 21-day NOEC (No Observed Effect Concentration) for reproduction was reported as 0.088 µg/L wfduk.org.

Table 1: Acute Toxicity of Emamectin Benzoate to Representative Aquatic Invertebrates

OrganismTest DurationEndpointValue (µg/L or mg/L)Reference(s)
Daphnia magna48-hourEC500.001 mg/L usda.gov
Daphnia magna48-hourEC500.3 µg/L sepa.org.uk
Daphnia magna48-hourEC500.001 mg/L usda.gov
Daphnia magna48-hourEC501.0 µg a.i./L regulations.gov
Daphnia magna48-hourEC501.63 µg/L wfduk.org
Daphnia magna48-hourEC500.08 mg/L t3db.carayfull.net
Mysid shrimp (Americamysis bahia)48-hourEC500.04 µg a.i./L regulations.gov

Beyond crustaceans, other aquatic invertebrates can also be adversely affected.

Mollusks: The Eastern oyster (Crassostrea virginica) shows lower sensitivity compared to crustaceans, with an EC50 for shell deposition reported at 0.49 mg/L usda.gov.

Planktonic Copepods: Studies on planktonic marine copepods indicate that emamectin benzoate can cause adverse effects, with reported NOEC and LOEC (Lowest Observed Effect Concentration) values of 0.05 µg/L and 0.158 µg/L, respectively researchgate.net.

General Aquatic Invertebrates: Emamectin benzoate is considered highly toxic to marine and estuarine crustaceans generally scispace.com.

While the octanol-water partition coefficient (log Kow) of emamectin benzoate (ranging from 5 to 5.7) suggests a potential for bioaccumulation regulations.gov, measured bioconcentration factors (BCF) in fish indicate a low potential. Studies on bluegill sunfish have reported BCF values for whole fish ranging from 56 to 82 L/kg, and for edible tissue (fillet) as low as 30 wfduk.orgamazonaws.comacs.orgwfduk.orgpublications.gc.ca. These low BCF values suggest that emamectin benzoate is unlikely to bioconcentrate in individual aquatic organisms or biomagnify through aquatic food webs acs.org. Furthermore, rapid elimination observed in mammals indicates a low potential for bioaccumulation in these organisms amazonaws.com.

Terrestrial Non-Target Arthropod Interactions

This compound is highly toxic to insects, including beneficial species, through direct contact apvma.gov.au.

Bees and other beneficial insects are particularly vulnerable to this compound.

Bee Toxicity: Emamectin benzoate is classified as very highly toxic to bees via direct contact apvma.gov.au. Acute contact LD50 values for bees are reported as low as 3.6 ng/bee apvma.gov.au, 0.0035 µ g/bee amazonaws.com, and 0.035 µ g/bee t3db.carayfull.net. For the dwarf honey bee (Apis florea), LC50 values after 48 hours of exposure were approximately 1.02 µg/mL jksus.org.

Conflicting Data on Beneficial Insects: Some research suggests that emamectin benzoate may have low toxicity to beneficial insects and beneficial arthropod species due to rapid degradation on foliage and its primary mode of action being ingestion cabidigitallibrary.orgcotton.org. However, other risk assessments indicate a high risk to bees and non-target arthropods (NTAs) nih.gov. One study evaluating emamectin benzoate 5 WG found it to be highly safe for Indian (Apis cerana indica) and Italian (Apis mellifera) honey bees compared to standard insecticides, showing low mortality rates at tested concentrations researchgate.net.

Table 2: Acute Toxicity of Emamectin Benzoate to Bees

OrganismExposure RouteEndpointValueReference(s)
Honey beeContactLD503.6 ng/bee apvma.gov.au
Honey beeContactLD500.0035 µ g/bee amazonaws.com
Honey beeContactLD500.035 µ g/bee t3db.carayfull.net
Apis florea (Dwarf)ContactLC50~1.02 µg/mL (48h) jksus.org

This compound exhibits low toxicity to earthworms apvma.gov.au.

Earthworm Toxicity:

LC50 (14-day) values for earthworms are reported as greater than 1000 mg/kg t3db.carayfull.net.

Studies on avermectin (B7782182) B1b, a component of abamectin (B1664291), showed LC50 values for earthworms ranging from 74.6 mg/Kg to 712.5 mg/Kg over 7 to 28 days researchgate.netresearchgate.net. The NOEC and LOEC for earthworm mortality were reported as 0.1 mg/Kg and 1.0 mg/Kg, respectively, for avermectin B1b researchgate.net.

Other Soil Invertebrates: While direct data for Collembola and dung beetles specifically for this compound are less prominent, general avermectin toxicity studies suggest that these soil invertebrates can also be adversely affected by avermectin exposure, with established toxicity in dung beetles nih.gov.

Table 3: Toxicity of Emamectin Benzoate to Earthworms

OrganismTest DurationEndpointValueReference(s)
Earthworms14 daysLC50>1000 mg/kg t3db.carayfull.net
Earthworms7 daysLC50712.5 mg/Kg researchgate.netresearchgate.net
Earthworms14 daysLC50382.6 mg/Kg researchgate.netresearchgate.net
Earthworms28 daysLC5074.6 mg/Kg researchgate.netresearchgate.net
Earthworms-NOEC0.1 mg/Kg researchgate.net
Earthworms-LOEC1.0 mg/Kg researchgate.net

Insecticide Resistance: Mechanisms, Genetics, and Management

Biochemical Mechanisms of Resistance

Insects have evolved sophisticated biochemical defenses against insecticides like emamectin (B195283) B1a. These mechanisms primarily involve enhancing the detoxification of the compound or actively transporting it out of cells to prevent it from reaching its target site.

Overexpression of Detoxification Enzymes (e.g., P450 Monooxygenases, Esterases)

One of the primary metabolic resistance strategies is the overexpression of detoxification enzymes, particularly cytochrome P450 monooxygenases (P450s) and esterases (Ests). nih.gov These enzyme families are involved in the breakdown of a wide range of foreign compounds, including insecticides. mdpi.comentostudio.itekb.eg

Research has demonstrated a clear link between elevated P450 activity and emamectin resistance in various pest species. For instance, in the fall armyworm, Spodoptera frugiperda, knockdown of specific P450 genes, namely CYP9A75 and CYP341B15v2, significantly increased the insect's susceptibility to emamectin benzoate (B1203000). nih.gov Similarly, studies on the diamondback moth, Plutella xylostella, have shown that the P450 inhibitor piperonyl butoxide (PBO) can increase the toxicity of emamectin benzoate tenfold in resistant strains, indicating a significant role for P450s in detoxification. nih.govresearchgate.net In Spodoptera litura, a specific mutation (F116I) in the P450 gene CYP9A25 has been directly linked to a 31.8-fold increase in resistance to emamectin benzoate. nih.gov This mutation is thought to reduce steric hindrance, allowing the enzyme to metabolize the insecticide more effectively. nih.gov

Esterase activity has also been implicated in emamectin resistance. nih.gov Synergism tests in some pest populations have suggested that esterase-specific inhibitors can increase susceptibility, pointing to their role in breaking down the emamectin molecule. oup.comresearchgate.net

Table 1: Involvement of Detoxification Enzymes in Emamectin B1a Resistance

Insect SpeciesEnzyme FamilyKey FindingsReference
Spodoptera frugiperdaP450 MonooxygenasesKnockdown of CYP9A75 and CYP341B15v2 genes significantly increased susceptibility. nih.gov
Plutella xylostellaP450 MonooxygenasesThe inhibitor PBO increased emamectin toxicity by 10-fold in a resistant strain. nih.govresearchgate.net
Spodoptera lituraP450 MonooxygenasesA point mutation (F116I) in the CYP9A25 gene conferred 31.8-fold resistance. nih.gov
Paederus fuscipesEsterasesEsterase activity was elevated with increasing concentrations and exposure time to emamectin benzoate. nih.gov

Role of ABC Transporters (e.g., P-glycoproteins) in Resistance

ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (P-gp), function as cellular efflux pumps. nih.govmdpi.com They play a crucial role in multidrug resistance by actively transporting a wide variety of substrates, including insecticides, out of cells, thereby reducing the intracellular concentration at the target site. nih.govresearchgate.net

The involvement of ABC transporters in resistance to emamectin and other avermectins is well-documented. semanticscholar.org In the beet armyworm, Spodoptera exigua, knocking out a P-glycoprotein gene (SeP-gp) led to a threefold increase in susceptibility to both abamectin (B1664291) and emamectin benzoate. nih.gov A similar study in Spodoptera frugiperda found that knocking out the ABCB1 gene significantly increased the insect's susceptibility to emamectin benzoate, chlorantraniliprole, and beta-cypermethrin. nih.gov This suggests that the overexpression of ABCB1 may be a mechanism of resistance in this species. nih.gov Further research has identified specific ABC transporter genes in S. frugiperda (SfABCC4, SfABCG1, SfABCG23, SfABCG4, and SfABCG20) that are inducible by emamectin benzoate and confer tolerance to the insecticide when overexpressed in cell lines. semanticscholar.org The use of ABC transporter inhibitors, such as verapamil, has been shown to synergize the toxicity of avermectins, further confirming the role of these transporters in resistance. researchgate.net

Table 2: Role of ABC Transporters in this compound Resistance

Insect SpeciesGene/ProteinKey FindingsReference
Spodoptera exiguaP-glycoprotein (SeP-gp)Gene knockout increased susceptibility to emamectin benzoate by ~3-fold. nih.gov
Spodoptera frugiperdaABCB1Gene knockout significantly increased susceptibility to emamectin benzoate. nih.gov
Spodoptera frugiperdaSfABCC4, SfABCG1, etc.Genes were inducible by emamectin benzoate and conferred tolerance in cell lines. semanticscholar.org

Target-Site Insensitivity as a Resistance Mechanism

This compound, like other avermectins, primarily targets glutamate-gated chloride channels (GluCls) in the nervous system of invertebrates. mcgill.caresearchgate.net Binding of the insecticide to these channels causes an influx of chloride ions, leading to hyperpolarization of nerve and muscle cells, resulting in paralysis and death. Resistance can arise from alterations in the GluCl protein that reduce its binding affinity for the insecticide.

Mutations in GluCl genes have been identified as a cause of resistance to avermectins. For example, a specific point mutation, A309V, located in the third transmembrane helix of the PxGluCl in Plutella xylostella, has been strongly associated with high levels of resistance to abamectin. researchgate.net In the western flower thrips, Frankliniella occidentalis, both amino acid substitutions and a 31-fold overexpression of a specific GluCl gene (FoGluClc) in the integument are responsible for resistance to emamectin benzoate. nih.gov Similarly, studies in the parasitic nematode Cooperia oncophora have shown that mutations in GluCl subunits can lead to a significant decrease in sensitivity to ivermectin. mcgill.canih.gov

However, target-site insensitivity is not always the mechanism at play. In a highly resistant strain of P. xylostella from Japan, sequencing of the GluCl channel revealed no target-site mutations, indicating that other mechanisms, such as metabolic detoxification, were responsible for the observed resistance. nih.gov

Genetic Basis of Resistance

Understanding the genetic basis of resistance, including its mode of inheritance and the number of genes involved, is critical for developing effective resistance management strategies.

Inheritance Patterns of Emamectin Resistance (e.g., Autosomal, Polygenic)

Genetic crosses between resistant and susceptible insect strains have been used to determine the inheritance patterns of emamectin resistance. In most species studied, resistance to emamectin is inherited as an autosomal trait, meaning the resistance genes are not located on the sex chromosomes. nih.govnih.govnih.govoup.com

The dominance of resistance can vary. In Spodoptera litura and Spodoptera frugiperda, resistance has been characterized as incompletely dominant. nih.govnih.gov This means that heterozygous individuals (offspring of a cross between resistant and susceptible parents) exhibit a level of resistance intermediate to that of the two parental strains. nih.govresearchgate.net In contrast, a study on Plutella xylostella found resistance to be an autosomal, recessive trait. nih.gov

Table 3: Inheritance Patterns of this compound Resistance in Different Insect Species

Insect SpeciesInheritance PatternDominanceGenetic BasisReference
Spodoptera lituraAutosomalIncomplete DominancePolygenic nih.gov
Plutella xylostellaAutosomalRecessiveSingle or few loci nih.gov
Spodoptera frugiperdaAutosomalIncomplete DominancePolygenic nih.gov
Spodoptera exiguaAutosomalIncomplete DominancePolygenic oup.comresearchgate.net

Molecular Markers for Resistance Detection

The identification of specific genetic mutations responsible for resistance allows for the development of molecular markers. These markers are invaluable tools for monitoring the frequency and spread of resistance in field populations, enabling proactive resistance management.

Based on the mechanisms described, several genes are potential sources for molecular markers. For instance, the F116I mutation in the CYP9A25 gene of S. litura is a strong candidate for a molecular diagnostic tool to monitor metabolic resistance. nih.gov The discovery of this mutation is considered critical for developing adaptive resistance management tactics by allowing for field monitoring. nih.gov Similarly, point mutations in the glutamate-gated chloride channel gene, such as the A309V substitution found in P. xylostella resistant to abamectin, can serve as markers for target-site resistance. researchgate.net Detecting the frequency of such alleles in a pest population can provide an early warning of developing resistance before widespread control failures occur. The development of quantitative PCR (qPCR) or other DNA-based screening methods for these specific single nucleotide polymorphisms (SNPs) can be integrated into large-scale monitoring programs. nih.gov

Cross-Resistance Patterns with Other Insecticide Classes

Cross-resistance occurs when the development of resistance to one insecticide confers resistance to other insecticides, particularly those with a similar mode of action. Understanding these patterns is crucial for designing effective insecticide resistance management programs. In the case of this compound, which belongs to the avermectin (B7782182) class of insecticides, research has revealed varying cross-resistance profiles across different pest species.

A significant level of cross-resistance has been observed between emamectin benzoate and other avermectins. For instance, a strain of Spodoptera exigua with a 1,110-fold resistance to emamectin benzoate also exhibited a high level of cross-resistance to abamectin (202-fold). escholarship.orgnih.gov Similarly, a field-derived strain of Plutella xylostella resistant to emamectin benzoate also showed resistance to abamectin and lepimectin. frontiersin.org This is expected, as these compounds share a similar target site, the glutamate-gated chloride channels (GluCls).

However, the patterns of cross-resistance with other insecticide classes are more varied. In the same emamectin-resistant S. exigua strain, low levels of cross-resistance were noted for cypermethrin (B145020) (a pyrethroid) and chlorfluazuron (B1668723) (an insect growth regulator), while no cross-resistance was detected for several other classes, including chlorantraniliprole, chlorfenapyr, indoxacarb, spinosad, tebufenozide (B1682728), and chlorpyrifos. escholarship.orgnih.gov In contrast, a study on Plutella xylostella identified a multi-resistant strain that, in addition to avermectins, was also resistant to chlorantraniliprole, lufenuron, spinetoram, indoxacarb, fipronil, dieldrin, endosulfan, and lambda-cyhalothrin. frontiersin.org

Research on Spodoptera frugiperda indicated low cross-resistance between emamectin benzoate and methomyl, chlorpyrifos, lambda-cyhalothrin, spinetoram, indoxacarb, and chlorantraniliprole. storedproductinsects.com In populations of the mosquito Culex quinquefasciatus, no significant cross-resistance was indicated between emamectin benzoate and imidacloprid, acetamiprid, spirotetramat, or indoxacarb. Conversely, high cross-resistance between emamectin benzoate and the pyrethroids deltamethrin (B41696) and λ-cyhalothrin has been reported in Plutella xylostella. nih.gov

The variability in cross-resistance profiles highlights the complexity of resistance mechanisms, which can be species-specific and depend on the particular resistance mechanisms present in the pest population. The limited cross-resistance observed in several studies suggests that this compound can be effectively rotated with insecticides from different chemical classes to manage resistance. escholarship.orgnih.gov

Table 1: Cross-Resistance Patterns of Emamectin Benzoate in Various Pest Species

Pest SpeciesInsecticide with Cross-ResistanceResistance Ratio (RR) / LevelInsecticide with No/Low Cross-Resistance
Spodoptera exiguaAbamectin202-fold escholarship.orgnih.govChlorantraniliprole, Chlorfenapyr, Indoxacarb, Spinosad, Tebufenozide, Chlorpyrifos escholarship.orgnih.gov
Cypermethrin, ChlorfluazuronLow (10-fold, 7-fold) escholarship.orgnih.gov
Plutella xylostellaAbamectin, Lepimectin, Chlorantraniliprole, Lufenuron, Spinetoram, Indoxacarb, Fipronil, Dieldrin, Endosulfan, Lambda-cyhalothrin frontiersin.orgHigh frontiersin.org-
Spodoptera frugiperda--Methomyl, Chlorpyrifos, Lambda-cyhalothrin, Spinetoram, Indoxacarb, Chlorantraniliprole (RR <5.75-fold) storedproductinsects.com
Culex quinquefasciatus--Imidacloprid, Acetamiprid, Spirotetramat, Indoxacarb

Evolutionary Dynamics of Resistance in Pest Populations

The evolution of insecticide resistance is a dynamic process influenced by genetic, physiological, and ecological factors. researchgate.net For this compound, research indicates that resistance can evolve rapidly under continuous selection pressure. The genetic basis of this resistance has been shown to vary among different insect species, which in turn affects the evolutionary trajectory of resistance in pest populations.

The inheritance of emamectin benzoate resistance is often autosomal. escholarship.orgnih.govfrontiersin.orgstoredproductinsects.com However, the nature of its dominance can differ. In Spodoptera exigua and Spodoptera frugiperda, resistance has been described as an incompletely dominant trait. escholarship.orgnih.govstoredproductinsects.com This can contribute to a more rapid evolution of resistance in the field, as heterozygous individuals may have a survival advantage when exposed to the insecticide. escholarship.orgnih.gov In contrast, a study on Plutella xylostella found resistance to be inherited as a recessive trait. frontiersin.org The number of genes involved also appears to be variable, with some studies suggesting a polygenic effect, meaning multiple genes contribute to the resistance. escholarship.orgnih.govstoredproductinsects.com

The evolutionary origins of resistance alleles can stem from either de novo mutations or standing genetic variation within the pest population. nih.govresearchgate.net The presence of pre-existing resistance alleles, even at low frequencies, can allow for rapid selection and build-up of resistance once a new insecticide is introduced. creation.com

A significant factor in the evolutionary dynamics of resistance is the presence of fitness costs. Fitness costs are disadvantages in terms of survival and reproduction that resistant individuals may experience in an insecticide-free environment. nih.gov These costs can manifest as reduced fecundity, longer development times, or lower survival rates. escholarship.orgnih.gov For instance, an emamectin-selected strain of Dysdercus koenigii showed substantial decreases in net reproductive rate, fecundity, and life expectancy compared to a susceptible strain. researchgate.net The presence of fitness costs can slow the evolution of resistance, and in the absence of selection pressure, the frequency of resistant individuals in a population may decline. However, the magnitude of these costs can vary, and there isn't always a consistent trend between the level of resistance and the associated fitness cost. escholarship.org

The rapid evolution of resistance to emamectin benzoate in some pest populations underscores the strong selective pressure this insecticide can exert. The incompletely dominant and polygenic nature of resistance in some species may facilitate its quick establishment in the field. escholarship.orgnih.govstoredproductinsects.com

Resistance Management Strategies in Research

To prolong the effectiveness of this compound, various resistance management strategies have been researched. The primary goal of these strategies is to minimize the selection pressure for resistance and maintain the susceptibility of pest populations.

Insecticide Rotation: The most commonly cited strategy is the rotation of insecticides with different modes of action. storedproductinsects.comnih.gov The limited cross-resistance between this compound and several other insecticide classes provides a strong basis for this approach. escholarship.orgnih.gov By alternating this compound with compounds that have a different target site, the selection of individuals resistant to this compound can be reduced. For this strategy to be effective, it is crucial to use insecticides from distinct chemical groups as defined by the Insecticide Resistance Action Committee (IRAC).

Use of Synergists: Research into the mechanisms of resistance can also inform management strategies. For example, the use of synergists like piperonyl butoxide (PBO), which inhibits cytochrome P450 monooxygenases, has helped to identify metabolic resistance as a mechanism in some pest populations. frontiersin.org While not a direct field management tool for growers, this research can guide the selection of rotation partners and highlight the potential for resistance to be overcome by inhibiting specific detoxification pathways.

Mixtures and Sequential Applications: Theoretical studies have explored the use of insecticide mixtures versus rotations. The effectiveness of these strategies can depend on various factors, including the insect's life history and the specific characteristics of the insecticides. nih.gov The use of a full-dose mixture of two insecticides may be more effective than rotation in some scenarios, particularly if the initial resistance frequency is low. nih.gov

Refuge Strategy: The high-dose/refuge strategy, primarily used for managing resistance to Bt crops, is another important concept in resistance management. clemson.edu This involves maintaining a population of susceptible insects in refuges (areas without the insecticide) that can interbreed with any resistant individuals, thereby diluting the frequency of resistance genes in the population. clemson.edu While not directly applied in the same way for sprayed insecticides, the principle of preserving susceptible individuals in the population is a key tenet of resistance management.

Careful and strategic deployment of this compound within a comprehensive IPM program is essential to delay the evolution of resistance and maintain its efficacy for pest control. escholarship.orgnih.gov

Analytical Methodologies for Emamectin B1a Research

Extraction and Cleanup Procedures for Complex Matrices

Effective sample preparation is a foundational step in the analysis of emamectin (B195283) B1a, designed to extract the target analyte from the sample matrix and remove interfering substances that could compromise chromatographic analysis. The choice of method depends on the complexity of the matrix, with Solid-Phase Extraction (SPE) and QuEChERS being two predominantly used techniques.

Solid-Phase Extraction is a widely used cleanup technique that separates components of a mixture based on their physical and chemical properties. For emamectin B1a analysis, reversed-phase cartridges, such as C8 and C18, are commonly employed. researchgate.netresearchgate.net The process involves conditioning the cartridge, loading the sample extract, washing away interferences, and finally eluting the analyte with a suitable organic solvent.

In one method for analyzing emamectin benzoate (B1203000) in water, a C8 SPE cartridge is used to concentrate the analyte from a 50 mL sample. researchgate.netresearchgate.net The cartridge is eluted with 1% ammonium (B1175870) acetate (B1210297) in methanol (B129727) to recover the emamectin. researchgate.netresearchgate.net For more complex matrices like lobster tissue, a more specific cleanup may be necessary. A procedure for lobster tissue involves initial extraction with 1% ammonium acetate-methanol, partitioning with ethyl acetate, and cleanup on a propylsulfonic cation exchange cartridge. nih.gov The analyte is then eluted from the cation exchange cartridge using a 5% ammonium hydroxide-methyl acetate solution. nih.gov This multi-step process ensures a cleaner extract, which is crucial for subsequent sensitive detection. nih.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a popular sample preparation technique for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and minimal solvent usage. nih.govnih.gov The method typically involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation. mdpi.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses a small amount of sorbent to remove matrix interferences like lipids and pigments. nih.govmdpi.com

The choice of sorbent in the d-SPE step is critical and is tailored to the sample matrix. Common sorbents include C18 for nonpolar interferences and primary secondary amine (PSA) for removing fatty acids and sugars. researchgate.net For high-fat matrices like soybean and maize, a novel sorbent called EMR-Lipid has been shown to be effective. mdpi.com In the analysis of aquatic products, a standard QuEChERS method (EN 15662) showed poor recovery for this compound, whereas a modified method incorporating EDTA (QuEChERS-EDTA) significantly improved recovery rates, as demonstrated in eel samples. bwise.kr

Table 1. Comparison of this compound Recovery from Eel using different QuEChERS methods at a 5 ppb spiking level. bwise.kr
QuEChERS MethodMean Recovery (%)Standard Deviation (%)
Standard Method (EN 15662)51.36.5
QuEChERS-EDTA62.46.8
Modified QuEChERS-EDTA89.7-

Chromatographic Separation and Detection Methods

Following extraction and cleanup, chromatographic techniques are used to separate this compound from any remaining co-extracted compounds before its detection and quantification. High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UPLC), are the standard separation techniques.

Liquid chromatography with fluorescence detection is a highly sensitive and selective method for compounds that are naturally fluorescent or can be chemically modified to become fluorescent. This compound is not naturally fluorescent and requires a derivatization step to be detected by FLD. researchgate.netnih.gov This is typically achieved by reacting the analyte with a mixture of trifluoroacetic anhydride (B1165640) and 1-methylimidazole, which converts it into a stable, highly fluorescent derivative. researchgate.netnih.gov

The derivatized sample is then injected into an LC system, commonly equipped with a C18 reversed-phase column. researchgate.net Separation is achieved using a mobile phase, such as 94% acetonitrile-water, run isocratically. researchgate.net The fluorescent derivative is then detected at specific excitation and emission wavelengths, typically around 365 nm for excitation and 470 nm for emission. researchgate.net This method has been validated for various matrices, including lobster tissue, demonstrating good performance characteristics. nih.gov

Table 2. Validation Parameters for LC/FLD Analysis of this compound in Lobster Tissue. nih.gov
ParameterValue
Mean Recovery96.7% (±12.4%)
Relative Standard Deviation (RSD)12.8%
Linearity (r²)0.99
Limit of Detection (LOD)1.10 ng/g
Limit of Quantification (LOQ)3.32 ng/g

UPLC-MS/MS has become a preferred method for the analysis of this compound residues. nih.gov It offers superior speed, resolution, and sensitivity compared to conventional HPLC methods. nih.gov A significant advantage of MS/MS detection is its high specificity, which often eliminates the need for the chemical derivatization step required for FLD analysis. nih.govfda.gov

In UPLC-MS/MS analysis, separation is typically performed on a sub-2 µm particle column, such as an ACQUITY UPLC BEH C18 column. nih.gov A gradient elution with a mobile phase consisting of solvents like acetonitrile and an aqueous solution of ammonium acetate is commonly used. nih.gov Detection is achieved using a mass spectrometer, usually operating in the positive electrospray ionization (ESI+) mode. bwise.kr Quantification is based on monitoring specific precursor-to-product ion transitions in a process called Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity. bwise.kr For this compound, the protonated molecule [M+H]+ is often selected as the precursor ion. mdpi.combwise.kr This technique has been successfully applied to determine this compound residues in complex matrices like rice, cabbage, apples, and soil. researchgate.netnih.gov

Table 3. Performance of a UPLC-MS/MS Method for Emamectin Benzoate in Rice Plants, Soil, and Water. nih.gov
ParameterValue/Range
Linearity Range0.5–200 µg L⁻¹
Correlation Coefficient (r)>0.99
Average Recovery82% – 102%
Relative Standard Deviation (RSD)0.3% – 15.9%

Quantification and Validation Protocols

To ensure the reliability and accuracy of analytical results, the chosen methodology must be thoroughly validated. Validation protocols assess several key performance parameters according to established guidelines.

Quantification is typically performed using an external standard calibration. cipac.org Calibration curves are constructed by analyzing a series of standard solutions of known concentrations and plotting the instrument response against the concentration. mhlw.go.jp For this compound analysis by LC/FLD and UPLC-MS/MS, linear relationships with correlation coefficients (r or r²) greater than 0.99 are consistently reported, indicating a strong correlation between response and concentration. nih.govnih.gov

Method validation involves evaluating the following parameters:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. bwise.kr

Linearity: The range over which the instrument response is directly proportional to the analyte concentration. bwise.kr

Accuracy: Assessed through recovery studies, where samples are spiked with a known amount of the analyte. Recoveries for this compound methods typically range from 75.9% to 102.5%. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), with values below 20% generally considered acceptable. researchgate.netnih.gov

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument. nih.gov

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. nih.govregulations.gov The LOQ for this compound can be as low as 0.001 mg/kg in matrices like cabbage and apple using LC-MS/MS. researchgate.net

These validation steps ensure that the analytical method is fit for its intended purpose, providing reliable data for research and regulatory decision-making.

Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

The sensitivity of an analytical method for this compound is crucial for detecting trace-level residues in various environmental and biological matrices. This sensitivity is defined by the Limit of Detection (LOD), the lowest concentration of the analyte that can be reliably distinguished from background noise, and the Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. epa.gov Research has established various LODs and LOQs for this compound depending on the analytical technique and the complexity of the sample matrix.

High-performance liquid chromatography (HPLC) with fluorescence detection (FLD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are common techniques for this compound analysis. For instance, a liquid chromatography/fluorescence method validated for this compound in lobster tissue calculated the LOD and LOQ to be 1.10 ng/g and 3.32 ng/g, respectively. researchgate.netnih.gov In environmental water samples, an LC-FLD method achieved LOQs of 20 pg/mL for freshwater and 24 pg/mL for seawater. researchgate.net

LC-MS/MS methods generally offer higher sensitivity. An ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method developed for analyzing residues in rice plants, soil, and field water reported an LOQ of 0.1 μg/kg. nih.gov For food matrices, the LOQ for emamectin benzoate in longan was found to be 0.001 mg/kg using HPLC-FLD. mdpi.com In animal and fishery products, an LC-MS/MS method established an LOQ of 0.0005 mg/kg for this compound. mhlw.go.jp Analysis in soil using LC-MS/MS has demonstrated a quantifiable LOQ of 0.5 µg/kg. epa.gov Similarly, for tea, an HPLC method with fluorescence detection determined the LOD to be 0.01 µg/mg and the LOQ to be 0.02 µg/mg. sapub.orgscispace.com

These values highlight the capability of modern analytical instruments to detect this compound at very low concentrations, which is essential for monitoring compliance with regulatory limits and conducting environmental fate studies.

Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound in Various Matrices

Matrix Analytical Method LOD LOQ
Lobster Tissue LC-FLD 1.10 ng/g 3.32 ng/g
Freshwater LC-FLD 10 pg/mL 20 pg/mL
Seawater LC-FLD - 24 pg/mL
Rice Stems, Soil, Field Water UPLC-MS/MS - 0.1 µg/kg
Grapes LC-MS - 0.01 mg/kg
Longan (Whole & Pulp) HPLC-FLD - 0.001 mg/kg
Animal & Fishery Products LC-MS/MS - 0.0005 mg/kg
Soil LC-MS/MS - 0.5 µg/kg
Tea & Soil HPLC-FLD 0.01 µg/mg 0.02 µg/mg

Recovery and Reproducibility in Research Studies

Method validation in analytical chemistry heavily relies on demonstrating adequate recovery and reproducibility. Recovery refers to the efficiency of the analytical procedure in extracting the analyte from the sample matrix, expressed as a percentage. Reproducibility, often assessed by the relative standard deviation (RSD), measures the precision of the method across multiple analyses.

Analysis of emamectin benzoate residues in grapes using a modified QuEChERS method and LC-MS showed average recoveries between 99.77% and 102.44%, with an RSD of less than 5%. cabidigitallibrary.org In various tea matrices and soil, an HPLC-FLD method yielded recoveries ranging from 80.90% to 115.72%, demonstrating good method accuracy. sapub.orgscispace.com Similarly, a method for analyzing rape seeds and forage reported average recoveries between 70% and 120% with an RSD below 20%. fao.org For complex food matrices like cabbage, apple, and soil, an LC-ESI-MS/MS method with QuEChERS extraction showed recoveries ranging from 75.9% to 97.0% with RSDs of 4.4-19.0%. researchgate.net

These findings confirm that the analytical methods employed for this compound are robust, providing accurate and reliable quantification essential for research and regulatory monitoring.

Table 2: Recovery and Reproducibility Data for this compound Analysis

Matrix Fortification Level(s) Analytical Method Average Recovery (%) RSD (%)
Lobster Tissue 0.5, 5, 10, 25, 50 ng/g LC-FLD 96.7% 12.8%
Rice Plants, Soil, Field Water 0.1, 10, 50 µg/kg UPLC-MS/MS 82-102% 0.3-15.9%
Grapes 0.01, 0.05 mg/kg LC-MS 99.77-102.44% <5%
Rape Seeds & Forage 0.005, 0.05 mg/kg HPLC-MS/MS 70-120% <20%
Cabbage, Apple, Soil 0.001, 0.01, 0.1 mg/kg LC-ESI-MS/MS 75.9-97.0% 4.4-19.0%
Fish - - 91.9-102.5% <19%
Tea (Black) 0.02-2.0 µg/mg HPLC-FLD 80.90-115.72% -
Tea (Green Leaves) 0.02-2.0 µg/mg HPLC-FLD 82.72-106.06% -

Metabolite Profiling and Identification using Advanced Techniques

Understanding the metabolic fate of this compound is critical for comprehensive risk assessment. Metabolism studies in plants and animals have identified several key metabolites. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are indispensable for the profiling, identification, and quantification of these transformation products. regulations.gov

In plant metabolism studies on crops like lettuce, cabbage, and sweet corn, the parent this compound (MAB1a) was the major residue identified. regulations.gov However, several metabolites were also detected, including the 8,9-Z isomer (8,9-ZB1a), AB1a, MFB1a, and FAB1a, though each typically accounted for a small percentage of the total radioactive residue. regulations.gov Other identified transformation products include N-demethylated, N-formylated, and N-methylformylated emamectin. nih.gov In livestock, metabolism involves processes such as N-demethylation and hydroxylation, with the parent compound and metabolite AB1a being identified in goat milk and tissue samples. regulations.govfao.org

LC-MS/MS is the primary tool for this research. It allows for the separation of metabolites from the parent compound, followed by their structural elucidation and confirmation. regulations.govnih.gov Techniques like electrospray ionization (ESI) are used to generate ions from the analytes, which are then analyzed by the mass spectrometer. nih.gov Multiple Reaction Monitoring (MRM) mode is frequently used for quantification, where specific precursor-to-product ion transitions are monitored for each target analyte, providing high selectivity and sensitivity. regulations.gov For example, specific MRM transitions have been established for this compound (m/z 886.6 → 158.2) and its key metabolites like 8,9-ZB1a (m/z 886.5 → 158.2), AB1a (m/z 872.6 → 144.4), MFB1a (m/z 914.6 → 186.2), and FAB1a (m/z 900.5 → 172.0), enabling their simultaneous detection and measurement in complex samples. regulations.gov

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
This compound EM B1a, MAB1a
Emamectin B1b MAB1b
Desmethylamino-emamectin B1a DMAEM B1a
8,9-Z-emamectin B1a 8,9-ZMa, 8,9-ZB1a
Avermectin (B7782182) B1a AB1a
N-formyl-avermectin B1a FAB1a
N-(N-methyl)-formyl-avermectin B1a MFB1a
N-demethylated emamectin -
N-formylated emamectin -
N-methylformylated emamectin -
Abamectin (B1664291) -
Ivermectin IVR

Future Research Directions for Emamectin B1a

Exploration of Novel Molecular Targets

While the primary targets of emamectin (B195283) B1a are well-documented, emerging research suggests its biological activity may not be limited to these pathways. Future investigations are focused on identifying and validating alternative molecular targets, which could unveil new applications and mechanisms of action.

Recent studies have revealed that emamectin benzoate (B1203000) exhibits antibacterial properties, particularly against Gram-positive bacteria. nih.gov Research using the model bacterium Bacillus subtilis demonstrated that the compound is bactericidal, causing cell lysis by damaging the cell envelope. nih.gov Macromolecular synthesis assays pointed to the inhibition of peptidoglycan synthesis as a potential mechanism. nih.gov This discovery opens a new avenue for exploring emamectin B1a and its analogs as potential antibacterial agents.

Beyond antimicrobial applications, in-silico and in-vitro studies have explored the potential of avermectins in cancer therapy. Avermectin (B7782182) B1a, a closely related compound, has been shown to possess anti-proliferative activity against colon cancer cell lines, with an IC50 value of 30 µM. nih.gov The proposed mechanism involves enhancing the stability of microtubules, similar to the action of paclitaxel, thereby promoting tubulin polymerization and inducing apoptosis. nih.gov Furthermore, computational studies have investigated the binding affinity of this compound to the ABCB1 transporter, a protein associated with multidrug resistance in cancer cells. researchgate.netnih.gov These findings suggest a potential role for this compound in overcoming resistance to chemotherapy, a critical area for future validation.

Table 1: Potential and Novel Molecular Targets for this compound
TargetOrganism/SystemObserved/Predicted EffectSupporting Research Focus
Glutamate-gated Chloride Channels (GluCl)InvertebratesChannel activation, leading to paralysisPrimary insecticidal mode of action wikipedia.orgresearchgate.net
Gamma-aminobutyric acid (GABA) ReceptorsInvertebratesChloride channel activation, disrupting nerve signalsPrimary insecticidal mode of action wikipedia.orgmdpi.com
Bacterial Cell EnvelopeGram-positive bacteria (e.g., Bacillus subtilis)Inhibition of peptidoglycan synthesis, cell lysisAntibacterial activity nih.gov
MicrotubulesHuman cancer cells (e.g., HCT-116)Promotion of tubulin polymerization, apoptosisAnticancer potential nih.gov
ABCB1 TransporterHuman cancer cellsInhibition of drug efflux pumpOvercoming multidrug resistance researchgate.netnih.gov

Advanced Studies in Resistance Mechanisms and Mitigation

The evolution of resistance is a significant threat to the long-term efficacy of any pesticide. Advanced research into the genetic and biochemical underpinnings of this compound resistance is crucial for developing effective mitigation strategies.

Studies have identified several mechanisms contributing to resistance. In the diamondback moth, Plutella xylostella, high-level resistance has been characterized as an autosomal and recessive trait. nih.gov Interestingly, this resistance was not associated with target-site mutations in the glutamate-gated chloride channel (GluCl), the primary receptor for avermectins. nih.gov Instead, biochemical assays using inhibitors like piperonyl butoxide (PBO) strongly indicated the involvement of metabolic resistance, mediated by cytochrome P450 monooxygenases. nih.gov Similarly, in the tomato borer Tuta absoluta, the over-expression of a specific cytochrome P450 gene has been implicated in resistance. researchgate.net

Another key area of investigation is the role of transporters in detoxification. Research on the fall armyworm, Spodoptera frugiperda, demonstrated that knocking out the ABCB1 transporter gene significantly increased the insect's susceptibility to emamectin benzoate. mdpi.com This provides direct evidence for the involvement of ABC transporters in mitigating the insecticide's effects. mdpi.com Conversely, studies on the house fly, Musca domestica, revealed that while resistance can develop rapidly under continuous selection pressure, it is also unstable and can decline when the pressure is removed. daneshyari.comnih.gov In this specific case, metabolic resistance via P450s or esterases was not found to be the primary mechanism. daneshyari.comnih.gov

These findings highlight that resistance is a complex, species-specific phenomenon. Future research must focus on a multi-faceted approach, combining genetic mapping, functional genomics, and biochemical analysis to fully elucidate these mechanisms. This knowledge is fundamental for designing resistance management programs that may include rotating insecticides with different modes of action to preserve the utility of this compound. nih.gov

Table 2: Characterized Resistance Mechanisms to Emamectin in Various Pest Species
Pest SpeciesResistance MechanismKey Research Findings
Plutella xylostella (Diamondback Moth)Metabolic Resistance (Cytochrome P450s)Resistance synergized by PBO; no target-site mutations found in GluCl channel. nih.gov
Tuta absoluta (Tomato Borer)Metabolic Resistance (Cytochrome P450s)RNA-seq revealed over-expression of a P450 gene potentially linked to resistance. researchgate.net
Spodoptera frugiperda (Fall Armyworm)Detoxification (ABC Transporter)Knockout of the ABCB1 gene increased susceptibility to emamectin benzoate. mdpi.com
Musca domestica (House Fly)Unstable ResistanceResistance developed rapidly under selection but declined without it; metabolic resistance was not implicated. daneshyari.comnih.gov

Comprehensive Environmental Modeling and Risk Refinement

Understanding the environmental fate and transport of this compound is essential for refining ecological risk assessments. Future research in this area aims to develop more sophisticated models that can accurately predict the compound's distribution and persistence in various environmental compartments.

Emamectin benzoate's behavior in the environment is influenced by its physicochemical properties and the specific environmental matrix. It is known to degrade rapidly on leaf and soil surfaces when exposed to ultraviolet radiation. oup.com However, its persistence can increase significantly when shielded from light, such as after tree micro-injection. oup.com In aquatic systems, due to its insolubility and affinity for organic matter, the compound tends to settle in the sediment, where it has been detected up to 1.5 years following its application in aquaculture. publications.gc.ca The degradation half-life varies considerably depending on the environment, ranging from 1.9 to 3.8 days in paddy soil to approximately 20 days in compost. oup.commdpi.com

Current ecological risk assessments often rely on screening-level estimates of exposure, which can lead to uncertainties, particularly for application methods like tree injection. epa.govusda.gov There is a recognized need for studies that measure the uptake, translocation, and magnitude of residues in treated plants, including in pollen and nectar, to better assess the risk to non-target organisms like pollinators and other terrestrial invertebrates. epa.gov By generating more precise data on its environmental concentrations and degradation pathways, comprehensive models can be developed to refine risk assessments and ensure its use aligns with environmental protection goals.

Table 3: Environmental Fate Parameters of Emamectin Benzoate
ParameterMatrixValue/Observation
Degradation Half-LifeCompost20 ± 5 days oup.com
Degradation Half-LifePaddy Soil1.9 - 3.8 days mdpi.com
Degradation Half-LifeTerrestrial Field Dissipation15 - 17 days academicjournals.org
PersistenceMarine SedimentDetected up to 1.5 years post-treatment publications.gc.ca
Water Solubility (pH 7)Freshwater24 - 93 mg/L wfduk.orgregulations.gov
Primary Degradation PathwaySurface EnvironmentsPhotolysis (UV radiation) oup.com

Integration with 'Omics' Technologies for Broader Biological Understanding

The integration of 'omics' technologies—such as transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to understanding the broader biological impacts of this compound. These high-throughput methods can provide a holistic view of how organisms respond to the compound at the molecular level.

Transcriptomics, the study of the complete set of RNA transcripts, has already proven valuable in resistance research. For instance, RNA-sequencing was instrumental in identifying the over-expression of a cytochrome P450 gene in emamectin-resistant Tuta absoluta. researchgate.net In the context of novel targets, transcriptome analysis of Bacillus subtilis exposed to emamectin benzoate revealed the activation of specific cell envelope stress-response systems, corroborating the hypothesis that the compound inhibits peptidoglycan synthesis. nih.gov

Integrating multiple 'omics' platforms can provide even deeper insights. Combined transcriptomic and proteomic analyses of the related avermectin, ivermectin, in the parasite Haemonchus contortus have successfully identified key pathways and protein families (e.g., UGTs, GSTs, CYPs) involved in the drug response and potential resistance. nih.gov Similarly, combining transcriptomics and metabolomics can link gene expression changes to their ultimate effects on metabolic pathways, offering a "cause-to-effect" understanding of an organism's response. mdpi.com

Future research will likely apply these integrated 'omics' approaches more broadly to this compound. This could involve characterizing the transcriptomic and metabolomic responses of non-target organisms to refine ecological risk assessments, or elucidating the complex network of genes and proteins involved in polygenic resistance mechanisms in pests. This deeper biological understanding is essential for the continued effective and safe use of this compound.

Table 5: Application of 'Omics' Technologies in Avermectin Research
'Omics' TechnologyApplication AreaExample Finding
Transcriptomics (RNA-seq)Resistance MechanismsIdentified overexpression of a cytochrome P450 gene in resistant Tuta absoluta. researchgate.net
TranscriptomicsNovel Target IdentificationShowed activation of cell envelope stress response genes in Bacillus subtilis. nih.gov
Integrated Transcriptomics & ProteomicsDrug Response MechanismsRevealed upregulation of detoxification pathways (CYP, GST, UGT) in Haemonchus contortus treated with ivermectin. nih.gov
Integrated Transcriptomics & MetabolomicsUnderstanding Biological ImpactConceptually used to link gene regulation to metabolic changes in plants under stress, providing a comprehensive view of response mechanisms. mdpi.com

Q & A

Q. What are the standard analytical methods for characterizing emamectin B1a purity and structure in laboratory settings?

this compound is typically analyzed using reverse-phase HPLC with UV detection. A gradient elution (0–100% acetonitrile with 0.01% trifluoroacetic acid over 10 minutes) resolves the compound as a single peak at 5.99 minutes, confirming high purity (>99%). UV spectroscopy further validates its identity via characteristic diene absorption maxima at 238, 244, and 254 nm . For structural confirmation, tandem mass spectrometry (LC-MS/MS) or nuclear magnetic resonance (NMR) is recommended to resolve ambiguities in stereochemistry or substituent placement .

Q. How can researchers address solubility challenges when preparing this compound for in vitro assays?

this compound is poorly water-soluble but dissolves in polar aprotic solvents (e.g., DMSO, DMF) or alcohols (ethanol, methanol). For aqueous-based assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to minimize solvent interference. Sonication or mild heating (≤40°C) enhances dissolution. Validate stability under these conditions using HPLC to detect degradation products .

Q. What criteria should guide the selection of this compound batch samples for reproducibility in insecticidal studies?

Select batches with:

  • Purity ≥99% (confirmed by HPLC/UV).
  • Consistent stereochemical configuration (verified via chiral chromatography or NMR).
  • Documented storage conditions (e.g., -20°C in inert atmosphere to prevent oxidation).
    Include negative controls (solvent-only) and reference standards (e.g., commercial emamectin benzoate) to normalize inter-batch variability .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis to minimize by-products and improve yield?

Key strategies include:

  • Precise temperature control during the 4"-epi-methylamino modification step to avoid side reactions.
  • Catalyst screening (e.g., transition-metal catalysts) to enhance regioselectivity.
  • In-line purification (e.g., flash chromatography) to isolate intermediates.
    Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using high-resolution MS .

Q. What experimental approaches resolve contradictions in this compound’s efficacy data across different insect models?

  • Dose-response standardization : Use the same molar concentrations (not w/v) to account for molecular weight variations in analogs.
  • Species-specific receptor profiling : Compare glutamate-gated chloride channel (GluCl) subunit expression in target pests via qPCR or Western blot.
  • Cross-validation : Replicate studies in independent labs using identical protocols and reference compounds .

Q. How should researchers design studies to investigate this compound’s non-target organism toxicity?

  • Tiered testing : Start with acute toxicity assays (e.g., Daphnia magna LC50), then progress to chronic exposure models (e.g., soil microcosms).
  • Endpoint selection : Measure biomarkers like acetylcholinesterase inhibition or oxidative stress markers.
  • Statistical power : Calculate sample sizes using preliminary data to ensure detection of ≥20% effect size (α=0.05, β=0.8) .

Q. What methodologies are recommended for analyzing this compound degradation products in environmental matrices?

  • High-resolution mass spectrometry (HRMS) : Identify transformation products via non-targeted screening.
  • Quantum chemical modeling : Predict degradation pathways (e.g., photolysis, hydrolysis) using software like Gaussian.
  • Bioassays : Test residual toxicity of degradation products on model organisms (e.g., C. elegans) .

Methodological and Data Analysis Questions

Q. How can researchers ensure robust statistical analysis of this compound’s dose-response data?

  • Use nonlinear regression models (e.g., log-logistic curves) to estimate EC50/LC50 values.
  • Apply Bonferroni correction for multiple comparisons in multi-species assays.
  • Report confidence intervals and goodness-of-fit metrics (e.g., R², AIC) .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity studies?

  • Randomized block designs : Assign batches as blocks to control for variability.
  • Stability studies : Assess degradation under experimental conditions (e.g., UV exposure, pH shifts).
  • Meta-analysis : Pool data from multiple batches to identify trends obscured by noise .

How should interdisciplinary teams structure research questions to explore this compound’s mode of action?

  • Hypothesis-driven frameworks : Example: “Does this compound’s binding affinity to GluCl isoforms correlate with taxon-specific lethality?”
  • Collaborative workflows : Combine molecular dynamics simulations (chemistry), electrophysiology (biology), and field trials (ecology).
  • Data integration : Use tools like KNIME or R to merge structural, genomic, and phenotypic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.